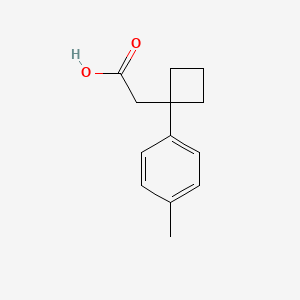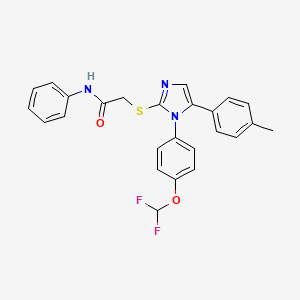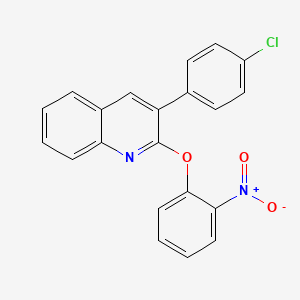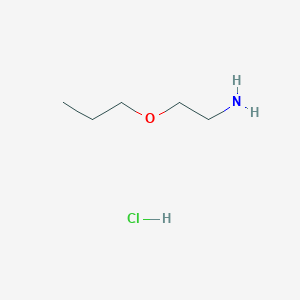
(1R,2R)-2-(cyclohexyloxy)cyclobutan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,2R)-2-(cyclohexyloxy)cyclobutan-1-ol is a chemical compound that belongs to the class of cyclobutane derivatives. It is a chiral molecule with two stereocenters, which means that it exists in two enantiomeric forms, (1R,2R)- and (1S,2S)-2-(cyclohexyloxy)cyclobutan-1-ol. This compound has attracted significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and materials science.
Mécanisme D'action
The mechanism of action of ((1R,2R)-2-(cyclohexyloxy)cyclobutan-1-ol)-2-(cyclohexyloxy)cyclobutan-1-ol is not fully understood. However, studies have suggested that this compound exerts its antitumor activity by inducing apoptosis in cancer cells. It also inhibits the activity of certain enzymes that are involved in the production of pro-inflammatory cytokines, thereby reducing inflammation.
Biochemical and Physiological Effects:
Research has shown that ((1R,2R)-2-(cyclohexyloxy)cyclobutan-1-ol)-2-(cyclohexyloxy)cyclobutan-1-ol has various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis in these cells. It also has anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines. Additionally, this compound has been shown to exhibit antioxidant activity, which can protect cells from oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using ((1R,2R)-2-(cyclohexyloxy)cyclobutan-1-ol)-2-(cyclohexyloxy)cyclobutan-1-ol in lab experiments is its high enantioselectivity, which allows for the production of pure enantiomers. This compound is also relatively easy to synthesize, making it readily available for research purposes. However, one limitation of using this compound is that its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.
Orientations Futures
There are several future directions for research on ((1R,2R)-2-(cyclohexyloxy)cyclobutan-1-ol)-2-(cyclohexyloxy)cyclobutan-1-ol. One potential direction is to further investigate its antitumor activity and explore its potential as a cancer therapy. Another direction is to study its anti-inflammatory properties and its potential as an anti-inflammatory agent. Additionally, research could focus on elucidating the compound's mechanism of action and identifying its molecular targets. Finally, ((1R,2R)-2-(cyclohexyloxy)cyclobutan-1-ol)-2-(cyclohexyloxy)cyclobutan-1-ol could be used as a starting material for the synthesis of other compounds with potential applications in various fields.
Méthodes De Synthèse
The synthesis of ((1R,2R)-2-(cyclohexyloxy)cyclobutan-1-ol)-2-(cyclohexyloxy)cyclobutan-1-ol can be achieved through several methods. One of the most common methods involves the reaction of cyclohexene oxide with cyclobutanone in the presence of a chiral catalyst. This method yields the ((1R,2R)-2-(cyclohexyloxy)cyclobutan-1-ol)-enantiomer with high enantioselectivity.
Applications De Recherche Scientifique
((1R,2R)-2-(cyclohexyloxy)cyclobutan-1-ol)-2-(cyclohexyloxy)cyclobutan-1-ol has various applications in scientific research. One of the most significant applications is in medicinal chemistry, where this compound has been studied for its potential as a drug candidate. Research has shown that ((1R,2R)-2-(cyclohexyloxy)cyclobutan-1-ol)-2-(cyclohexyloxy)cyclobutan-1-ol exhibits potent antitumor activity against various cancer cell lines. It also has potential as an anti-inflammatory agent due to its ability to inhibit the production of pro-inflammatory cytokines.
Propriétés
IUPAC Name |
(1R,2R)-2-cyclohexyloxycyclobutan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O2/c11-9-6-7-10(9)12-8-4-2-1-3-5-8/h8-11H,1-7H2/t9-,10-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWRJYNPOIFYULA-NXEZZACHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)OC2CCC2O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)O[C@@H]2CC[C@H]2O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,2R)-2-(cyclohexyloxy)cyclobutan-1-ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-cyclopropyl-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)isoxazole-3-carboxamide](/img/structure/B2948612.png)
![N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-4-(ethylsulfonyl)benzamide](/img/structure/B2948614.png)
![2-((6-benzyl-2-ethyl-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(2-chlorobenzyl)acetamide](/img/structure/B2948616.png)
![5-[(Cyclopentylamino)sulfonyl]indolinyl 4-ethoxyphenyl ketone](/img/structure/B2948617.png)

![N~3~-(4-ethylbenzyl)-4-hydroxy-2-oxo-1,2-dihydro[1,8]naphthyridine-3-carboxamide](/img/structure/B2948621.png)

![(1S,6S)-7,7-Dibromo-6-methyl-3-azabicyclo[4.1.0]heptane;hydrochloride](/img/structure/B2948626.png)



![N-[5-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]cyclobutanecarboxamide](/img/structure/B2948630.png)
